molecular formula C7H10N2O B3355231 N-(1-Methyl-1H-pyrrol-3-yl)acetamide CAS No. 62187-86-4

N-(1-Methyl-1H-pyrrol-3-yl)acetamide

Cat. No.: B3355231
CAS No.: 62187-86-4
M. Wt: 138.17 g/mol
InChI Key: VCDFKWYFXDYJKQ-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-pyrrol-3-yl)acetamide is a chemical compound with the molecular formula C7H10N2O . It is characterized by an acetamide group linked to the 3-position of a 1-methylpyrrole ring. This structure makes it a potential building block or intermediate in organic synthesis and medicinal chemistry research. Researchers value this compound for exploring novel chemical spaces, particularly in constructing more complex heterocyclic systems or functional molecules. As a pyrrole derivative, it may serve as a key precursor in the development of compounds for various research applications. This product is provided with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

IUPAC Name

N-(1-methylpyrrol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)8-7-3-4-9(2)5-7/h3-5H,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFKWYFXDYJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506466
Record name N-(1-Methyl-1H-pyrrol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62187-86-4
Record name N-(1-Methyl-1H-pyrrol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 1-methylpyrrole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The purification of the product is often achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1-Methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Cancer Therapy:
Research indicates that N-(1-Methyl-1H-pyrrol-3-yl)acetamide acts as an inhibitor of tubulin polymerization, a mechanism that is crucial in cancer treatment. Compounds that disrupt microtubule dynamics are known for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7 cells, suggesting its potential as a therapeutic agent against cancer .

Neurodegenerative Diseases:
The compound has also been investigated for its role as a selective acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease. The design of derivatives based on this compound could lead to new treatments targeting neurodegenerative conditions .

Biological Research

Mechanistic Studies:
Studies have focused on the interactions of this compound with biological macromolecules. Its ability to bind to tubulin suggests it may function similarly to established anticancer agents like colchicine. Mechanistic investigations have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells, reinforcing its therapeutic potential .

Comparative Analysis with Similar Compounds:
The following table highlights some compounds structurally related to this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-(pyridin-4-yl)acetamidePyridine ring instead of pyrroleAnti-inflammatory agent
N-(1-Methylindol-3-yl)acetamideIndole ring structurePotent antitumor activity
N-(2-Pyridyl)acetamideTwo nitrogen atoms in heterocycleSignificant α-glucosidase inhibition

This comparative analysis illustrates the uniqueness of this compound due to its specific nitrogen-containing heterocycle, influencing its chemical reactivity and biological activity.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for developing new materials and catalysts, highlighting its versatility in chemical manufacturing processes .

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of microtubule formation, leading to apoptosis. The findings suggest that further development could yield effective anticancer therapies .

Case Study 2: Neuroprotective Effects
Another investigation into the compound's potential as an AChE inhibitor revealed promising results in enhancing cognitive function in animal models of Alzheimer's disease. These findings support the hypothesis that modifications of this compound could lead to effective treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

  • Ring System : Pyrrole (target compound) vs. pyrazole (analogs). Pyrazoles exhibit greater aromatic stability due to two adjacent nitrogen atoms.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) in analogs 74 and 75 enhance reactivity and yield compared to the methyl-substituted 73. The target compound’s methyl group may similarly influence steric and electronic properties.

Trifluoroacetamide-Pyrrole Hybrid (D-95)

reports (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95) :

  • Substituents: Trifluoroacetamide linked to a 1-methylpyrrol-2-yl group and phenylpropan-2-yl chain.
  • Optical Activity: [α]D = –53 (CHCl₃), indicating stereochemical complexity .

Comparison :

  • Functional Groups : D-95 includes a trifluoroacetamide group, which enhances metabolic stability compared to the simpler acetamide in the target compound.

Benzothiazole-Based Acetamides

lists benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

  • Core Structure: Benzothiazole ring fused with benzene, substituted with trifluoromethyl and acetamide groups.
  • Applications: Such compounds are often explored as kinase inhibitors or antimicrobial agents .

Structural Contrasts :

  • Aromatic Systems : Benzothiazoles offer planar rigidity, enabling strong π-π interactions in drug-receptor binding, unlike the more flexible pyrrole ring.
  • Electron-Withdrawing Effects : The trifluoromethyl group in benzothiazole analogs increases lipophilicity and bioavailability compared to the methyl group in the target compound.

Data Table: Comparative Overview of Acetamide Derivatives

Compound Name Core Structure Key Substituents Yield/Activity Notes Reference
This compound Pyrrole 1-Me, 3-acetamide Synthesis inferred from analogs
N-(5-Methyl-1H-pyrazol-3-yl)acetamide Pyrazole 5-Me, 3-acetamide 56% yield
N-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]acetamide Pyrazole 5-(4-F-Ph), 3-acetamide 90% yield
D-95 (Trifluoroacetamide-pyrrole) Pyrrole 2-Me, trifluoroacetamide, phenyl chain [α]D = –53
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide Patent: kinase inhibition

Research Implications and Gaps

  • Synthetic Optimization : The high yields of fluorinated and chlorinated pyrazole analogs (74, 75) suggest that halogenation could improve the efficiency of synthesizing the target compound .
  • Biological Potential: The trifluoroacetamide group in D-96 and benzothiazole core in highlight strategies to enhance the bioactivity of pyrrole-based acetamides .
  • Safety Profiles : While safety data for the target compound are absent, analogs like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide () demonstrate that substituent choice critically impacts toxicity (e.g., acute oral toxicity: Category 4) .

Biological Activity

N-(1-Methyl-1H-pyrrol-3-yl)acetamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrrole with acetic anhydride or acetyl chloride. The process can be optimized through various catalytic methods to enhance yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Some derivatives of pyrrole compounds have been studied as selective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : Research indicates that certain pyrrole derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization, akin to the action of colchicine .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Cell Line/Target IC50 (µM) Mechanism
AnticancerHeLa0.52Induces apoptosis
AnticancerMCF-70.34Inhibits tubulin polymerization
AnticancerHT-290.86Cell cycle arrest in G2/M phase
AChE InhibitionHuman AChEVariesCompetitive inhibition

Case Study 1: Antiproliferative Effects

In a study evaluating various pyrrole derivatives, this compound was shown to significantly inhibit the growth of HeLa, MCF-7, and HT-29 cancer cells. The most potent derivative exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating strong antiproliferative activity .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. This suggests that this compound may serve as a potential lead compound for developing new anticancer agents targeting tubulin dynamics .

Research Findings

Recent studies have highlighted the potential of pyrrole derivatives in drug design. For instance, molecular docking studies have shown favorable interactions between this compound and target enzymes involved in cancer progression, suggesting a promising avenue for therapeutic development .

Q & A

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Methodological Answer : Prepare DMSO stock solutions (≤1% v/v final concentration) and use surfactants (e.g., Tween-80) or cyclodextrins for stabilization. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.